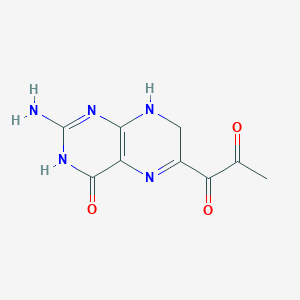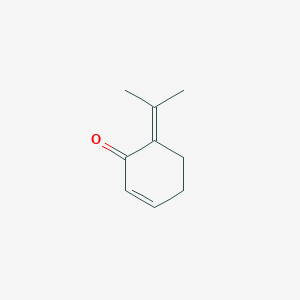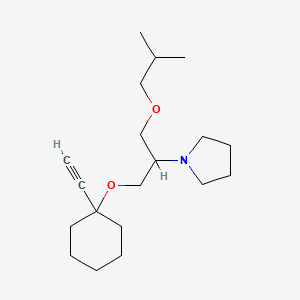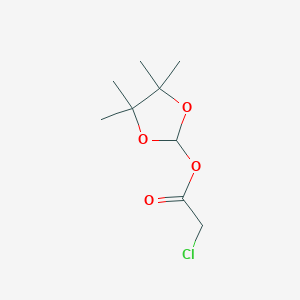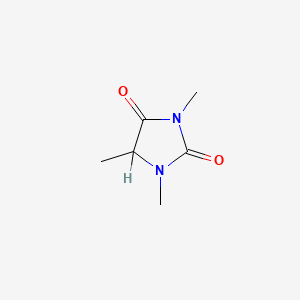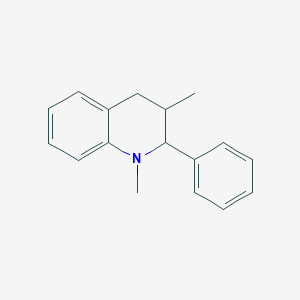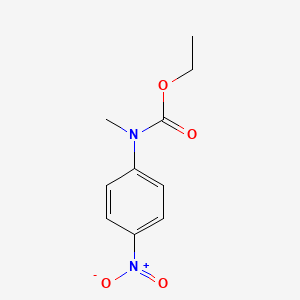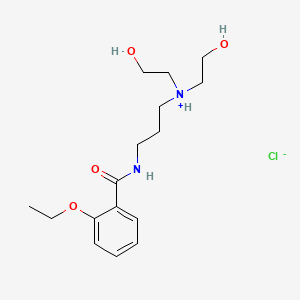
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride typically involves multiple steps. One common method starts with the reaction of o-ethoxybenzoic acid with thionyl chloride to form o-ethoxybenzoyl chloride. This intermediate is then reacted with N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine under controlled conditions to yield the desired compound. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Introduction of new functional groups in place of the ethoxy group.
Applications De Recherche Scientifique
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Bis(2-hydroxyethyl)amino)propyl)hexadecanamide
- N-(3-(Bis(2-hydroxyethyl)amino)propyl)octadecanamide
- N,N-Bis(2-hydroxyethyl)isopropanolamine
Uniqueness
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-ethoxybenzamide hydrochloride stands out due to its unique combination of hydrophilic and hydrophobic components, which enhances its versatility in various applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
78109-77-0 |
|---|---|
Formule moléculaire |
C16H27ClN2O4 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
3-[(2-ethoxybenzoyl)amino]propyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H26N2O4.ClH/c1-2-22-15-7-4-3-6-14(15)16(21)17-8-5-9-18(10-12-19)11-13-20;/h3-4,6-7,19-20H,2,5,8-13H2,1H3,(H,17,21);1H |
Clé InChI |
VEBZIUFIVZMEGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


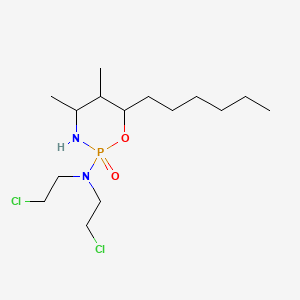


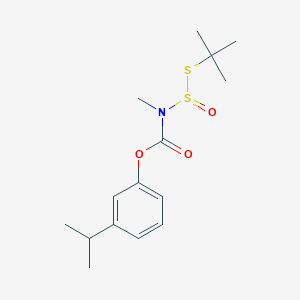
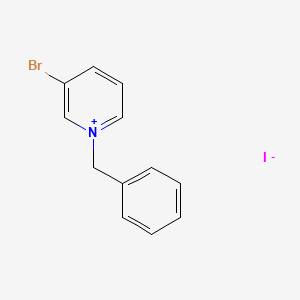
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
